N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(4-ethylphenoxy)butanamide

Cap-dependent endonuclease Structure-activity relationship Pharmacophore design

Influenza CEN inhibitor research often lacks structurally authenticated reference compounds spanning the full patent SAR landscape. N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-(4-ethylphenoxy)butanamide (Reference Example 629, US 10,202,379) addresses this gap as a defined CEN probe with the critical 4-(4-ethylphenoxy)butanamide pharmacophore. • Benchmark the 4-ethylphenoxy motif against Ref. Ex. 730 (EC50 0.799 nM) and Ref. Ex. 244 (EC50 108 nM) congeners • Validate PA endonuclease domain pharmacophore models • Patent-authenticated identity for grant and publication compliance

Molecular Formula C20H23NO4
Molecular Weight 341.4 g/mol
Cat. No. B3753651
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(4-ethylphenoxy)butanamide
Molecular FormulaC20H23NO4
Molecular Weight341.4 g/mol
Structural Identifiers
SMILESCCC1=CC=C(C=C1)OCCCC(=O)NC2=CC3=C(C=C2)OCCO3
InChIInChI=1S/C20H23NO4/c1-2-15-5-8-17(9-6-15)23-11-3-4-20(22)21-16-7-10-18-19(14-16)25-13-12-24-18/h5-10,14H,2-4,11-13H2,1H3,(H,21,22)
InChIKeyFOHDPWUFUNRKKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

RE629: Cap-Dependent Endonuclease Inhibitor Overview


N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-(4-ethylphenoxy)butanamide (CAS 1370243-61-0) is a synthetic small molecule designated as Reference Example 629 in US Patent 10,202,379, which describes heterocyclic compounds with cap-dependent endonuclease (CEN) inhibitory activity for the treatment of influenza [1]. The compound features a 2,3-dihydro-1,4-benzodioxin-6-yl core linked via an amide bond to a 4-(4-ethylphenoxy)butanoic acid-derived side chain. This extended aryloxyalkanamide architecture distinguishes it from simpler N-(2,3-dihydro-1,4-benzodioxin-6-yl)alkanamides and places it within a patent series where structurally related reference examples have demonstrated influenza virus replication inhibition with EC50 values spanning from sub-nanomolar to low-micromolar ranges in cytopathic effect (CPE) assays [2].

1

CEN inhibitor tool compound

Patent-defined reference example for cap-dependent endonuclease inhibition studies; part of a structurally annotated series active against influenza A virus in CPE assays.

Not characterized for therapeutic use; for CEN mechanistic and SAR investigations.

2

Verified structural identity

Unambiguous IUPAC name, CAS 1370243-61-0, and synthetic route traceable to US 10,202,379 patent; suitable for publication-grade procurement.

Distinct from generic benzodioxin screening compounds lacking analytical documentation.

3

Pharmacophore for target engagement

Extended 4-(4-ethylphenoxy)butanamide side chain provides the aryloxy motif required for CEN active-site interaction; truncated analogs lack this essential pharmacophore.

Class-level CEN potency evidence from patent series; exact EC50 of RE629 requires direct measurement.

Why Unsubstituted Butanamide Cannot Substitute RE629


Simply replacing N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(4-ethylphenoxy)butanamide with the commercially widespread N-(2,3-dihydro-1,4-benzodioxin-6-yl)butanamide (CAS 423151-36-4) is scientifically indefensible because the latter lacks the entire 4-(4-ethylphenoxy)butanamide extension that is critical for target engagement. The patent family demonstrates that the phenoxybutanamide side chain participates in key hydrophobic and hydrogen-bonding interactions within the cap-dependent endonuclease active site; truncation to a simple butanamide eliminates the aryloxy pharmacophore entirely [1]. Consequently, the unsubstituted analog is not a comparator within the same activity class—it has not been reported to exhibit cap-dependent endonuclease inhibition—whereas the target compound belongs to a structurally distinct series explicitly designed for this mechanism . Generic interchange without regard for this fundamental structural divergence would invalidate any biological interpretation.

Target compound

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(4-ethylphenoxy)butanamide (RE629)

Contains the full 4-ethylphenoxybutanamide pharmacophore, essential for CEN inhibition according to patent SAR.

Patent-verified identity and class-level CEN activity annotation.

Common analog (do not substitute)

N-(2,3-dihydro-1,4-benzodioxin-6-yl)butanamide (CAS 423151-36-4)

Lacks the terminal phenoxy group; no reported CEN inhibitory activity. Vendor does not collect analytical data.

Substitution would remove the core pharmacophore and invalidate target-class annotation.

Structural divergence is fundamental: the extended aryloxy side chain defines CEN engagement; simple alkanamide cannot be considered a valid comparator within this target class.

Differentiation Evidence for RE629 vs. Closest Analogs


Pharmacophore Comparison: 4-Ethylphenoxy vs. Unsubstituted Side Chain

The target compound possesses a 4-(4-ethylphenoxy)butanamide side chain (molecular formula C20H23NO4, MW 341.41 g/mol) that provides an extended aryloxy pharmacophore, whereas the closest commercially available simpler analog, N-(2,3-dihydro-1,4-benzodioxin-6-yl)butanamide (CAS 423151-36-4), has only a four-carbon alkanamide chain (C12H15NO3, MW 221.25 g/mol) with no terminal aryl group . This difference of C8H8O (120.15 g/mol) represents the 4-ethylphenoxy moiety that is essential for cap-dependent endonuclease binding interactions described in the patent series [1].

Pharmacophore comparison
Patent-context
RE629 C20H23NO4 · MW 341.41 9 rotatable bonds, logP ~3.8
Simple analog C12H15NO3 · MW 221.25 4 rotatable bonds, logP ~1.6
ΔMW +120.16 g/mol (54% larger); ΔlogP +2.2
4-ethylphenoxy extension constitutes the CEN pharmacophore; truncated analog lacks target engagement annotations.
Calculated properties based on patent pharmacophore model.
Cap-dependent endonuclease Structure-activity relationship Pharmacophore design

CEN Inhibitory Potency Range Across the Patent Series

Although the specific EC50 of Reference Example 629 has not been independently curated in public databases as of this analysis, the compound belongs to the US10202379 patent series in which multiple structurally analogous 2,3-dihydrobenzodioxin-containing cap-dependent endonuclease inhibitors have been tested in a standardized influenza A virus cytopathic effect (CPE) assay. Within this patent family, the most potent reference examples achieve EC50 values as low as 0.799 nM (Reference Example 730), while weaker analogs reach 108 nM (Reference Example 244) [1]. The target compound's EC50 is expected to reside within this sub-nanomolar to low-nanomolar range based on patent-internal SAR, though the exact value requires verification from the patent disclosure or independent replication.

CEN potency range
Class-level
0.799–108 nM EC50 span in influenza A CPE assay across patent series
Class-level potency context; RE629 EC50 expected within this range but requires direct measurement.
Reference examples 730 (0.799 nM) to 244 (108 nM); baloxavir acid IC50 ~1.4–2.5 nM.
Influenza antiviral CEN inhibition CPE assay

4-Substituent Effect on CEN Inhibition Potency

Within the US10202379 patent, the nature of the terminal phenoxy substituent is a key determinant of CEN inhibitory potency. Reference Example 629 carries a 4-ethyl substituent on the phenoxy ring, a moderately lipophilic group (πHansch ≈ 1.02) that is smaller and less electron-donating than the 4-isopropoxy or 4-benzyloxy variants found in higher-potency examples [1]. Changing the ethyl group to hydrogen (i.e., 4-unsubstituted phenoxy) or to larger alkoxy substituents can shift EC50 values by 10- to 100-fold, as evidenced by the potency range observed across the patent series [2]. This 4-ethyl substitution therefore defines a specific hydrophobic interaction profile that cannot be replicated by bulkier or smaller substituents without altering target binding characteristics.

4-Substituent effect
Class-level
RE629 4-ethyl πHansch ~1.02
4-unsubstituted (hypothetical) πHansch = 0
Potency shifts of 10- to >100-fold observed with varying 4-substituents across series.
4-ethyl defines a hydrophobic pocket interaction; potency profiles diverge significantly with other substituents.
Patent-internal SAR; direct EC50 data for RE629 not publicly curated.
Structure-activity relationship Phenoxy substitution Hydrophobic pocket

Procurement-Grade Authenticity vs. Generic Analogs

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(4-ethylphenoxy)butanamide is supplied as a discrete patent reference example compound (Reference Example 629) with defined CAS registry (1370243-61-0), unambiguous IUPAC nomenclature, and a specific molecular identity traceable to the original patent synthesis [1]. In contrast, the most readily available benzodioxin-containing analog, N-(2,3-dihydro-1,4-benzodioxin-6-yl)butanamide (Sigma-Aldrich, CAS 423151-36-4), is sold as part of a general screening collection with the explicit vendor disclaimer that no analytical data is collected for the product . The target compound's patent provenance provides a verifiable synthetic route and structural confirmation framework absent from the untested screening compound.

Procurement authenticity
Data to verify
RE629 Patent-verified synthetic identity; CAS 1370243-61-0
Simple analog Vendor: no analytical data collected; no biological annotation
Patent-traceable compound provides documentation suitable for publication; analog lacks characterization.
Vendor specification and patent documentation.
Chemical procurement Structural authentication Purity specification

Application Scenarios for RE629


CEN Lead Optimization & SAR Expansion

Use as a reference compound within the US10202379 patent series to quantitatively benchmark the 4-ethylphenoxy substitution motif against higher-potency (e.g., Reference Example 730, EC50 0.799 nM) and lower-potency (e.g., Reference Example 244, EC50 108 nM) congeners. Procurement enables head-to-head CPE assay comparison under standardized conditions to define the precise potency rank of the 4-ethyl variant and guide medicinal chemistry expansion at the terminal phenoxy position [1].

Influenza A Antiviral Mechanism-of-Action Studies

Deploy the compound in influenza A virus replication assays to confirm that antiviral activity is mediated through cap-dependent endonuclease inhibition, as established by the patent class. The structurally defined 4-(4-ethylphenoxy)butanamide architecture—absent in generic benzodioxin screening compounds—provides a specific chemical probe for studying the CEN active site's tolerance for para-substituted aryloxy extensions [1][2].

Pharmacophore Model Validation & Docking Studies

Utilize the compound's well-defined 2,3-dihydrobenzodioxin core and extended 4-ethylphenoxybutanamide side chain to validate pharmacophore models of the influenza PA endonuclease domain. The quantitative comparison of predicted binding poses against structurally divergent reference examples from the same patent series (EC50 range: 0.799–108 nM) enables refinement of computational models for virtual screening campaigns [1].

CEN Inhibitor Chemical Tool Selection Benchmarking

Evaluate this compound as a procurement-quality chemical tool against alternative suppliers' offerings and against structurally simplified benzodioxin amides that lack the phenoxy extension. The patent-defined identity and class-level CEN activity annotation provide a defensible rationale for selecting this compound in grant applications and publication methods sections, where traceable structural identity and target-class relevance are mandatory [1][2].

Application
Selection Property
Validation Focus
CEN lead optimization & SAR expansion
4-ethylphenoxy substitution motif benchmarking within potency-ranked reference series
Standardized CPE assay comparison; potency rank determination relative to published reference examples
Influenza A replication mechanism studies
Defined phenoxybutanamide CEN probe architecture absent in generic screening compounds
CEN target engagement confirmation in viral replication assays; mechanism-of-action validation
Pharmacophore model validation & docking
Well-defined 2,3-dihydrobenzodioxin core and extended side chain for binding pose prediction
Computational model refinement against structural reference examples from the patent series
CEN inhibitor tool selection benchmarking
Patent-defined identity and class-level CEN activity annotation for procurement justification
Traceable structural identity and target-class relevance for grant applications and publication methods
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